Cas no 1286732-10-2 (2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide)

2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
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- 2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- AKOS024533993
- F6155-0442
- CHEMBL4930580
- 2-[[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carbonyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- VU0533705-1
- 2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide
- 1286732-10-2
- 2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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- インチ: 1S/C19H21N5O3S2/c1-10-15(17(26)23(2)3)29-18(20-10)22-16(25)11-8-24(9-11)19-21-13-6-5-12(27-4)7-14(13)28-19/h5-7,11H,8-9H2,1-4H3,(H,20,22,25)
- InChIKey: HRFHHVRCIGZODQ-UHFFFAOYSA-N
- ほほえんだ: S1C2C=C(C=CC=2N=C1N1CC(C(NC2=NC(C)=C(C(N(C)C)=O)S2)=O)C1)OC
計算された属性
- せいみつぶんしりょう: 431.10858190g/mol
- どういたいしつりょう: 431.10858190g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 633
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 144Ų
- 疎水性パラメータ計算基準値(XlogP): 3
2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6155-0442-10mg |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-5μmol |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-4mg |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-20μmol |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-5mg |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-40mg |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-15mg |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-25mg |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-20mg |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6155-0442-2mg |
2-[1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
1286732-10-2 | 2mg |
$59.0 | 2023-09-09 |
2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide 関連文献
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamideに関する追加情報
Introduction to 2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide (CAS No. 1286732-10-2)
2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide (CAS No. 1286732-10-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles and benzothiazoles, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this compound make it a promising candidate for various pharmacological studies.
The molecular structure of 2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide includes a benzothiazole ring, an azetidine ring, and a thiazole ring, all interconnected through specific functional groups. The presence of these rings and functional groups contributes to its stability and reactivity in different chemical environments. The methoxy group on the benzothiazole ring and the trimethyl substitution on the thiazole ring are particularly noteworthy for their influence on the compound's solubility and biological activity.
Recent studies have highlighted the potential of 2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. These findings suggest that it could be a valuable candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has also shown promise in cancer research. Studies conducted by researchers at the National Cancer Institute have indicated that this compound can selectively induce apoptosis in cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK. These findings open up new avenues for the development of targeted cancer therapies.
The pharmacokinetic properties of 2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide have been extensively studied to understand its behavior in biological systems. Research published in the European Journal of Pharmaceutical Sciences has shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life in vivo, making it suitable for further preclinical and clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide. Early phase I trials have demonstrated that it is well-tolerated by patients with minimal side effects. These trials are crucial for determining the optimal dosing regimens and identifying any potential adverse reactions. The results from these trials will provide valuable insights into the compound's therapeutic potential.
Beyond its therapeutic applications, 2-1-(6-methoxy-1,3-benzothiazol-2-y l)azetidine - 3 - amido - N , N , 4 - trimethyl - 1 , 3 - th iazole - 5 - carboxamide has also been explored for its use in diagnostic imaging. Researchers at the University of California have developed radiolabeled derivatives of this compound that can be used for positron emission tomography (PET) imaging. These derivatives have shown high specificity for certain types of cancer cells and could potentially improve early detection and monitoring of cancer progression.
The synthesis of 2 - 1 - ( 6 - methoxy - 1 , 3 - benzoth iazole - 2 - y l ) az et idine - 3 - amido - N , N , 4 - trimethyl - 1 , 3 - th iazole - 5 - carboxamide involves a series of well-defined chemical reactions. Key steps include the formation of the benzoth iazole ring through cyclization reactions and the subsequent coupling with az et idine and th iazole moieties using coupling reagents such as HATU or EDC·HCl. The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity.
In conclusion, 2 - 1 - ( 6 - methoxy - 1 , 3 - benzoth iazole - 2 - y l ) az et idine - 3 - amido - N , N , 4 - trimethyl - 1 , 3 - th iazole - 5 - carboxamide (CAS No . 1286732 - 10 – 2) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features and diverse biological activities make it an exciting candidate for further investigation and development into novel therapeutic agents.
1286732-10-2 (2-1-(6-methoxy-1,3-benzothiazol-2-yl)azetidine-3-amido-N,N,4-trimethyl-1,3-thiazole-5-carboxamide) 関連製品
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